molecular formula C17H18F3N3O2 B13090100 Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B13090100
M. Wt: 353.34 g/mol
InChI Key: ZUZDLCHHRGAPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrazolo[1,5-a]pyrimidine family, characterized by a partially saturated pyrimidine ring fused with a pyrazole moiety. Key structural features include:

  • Position 5: A p-tolyl (4-methylphenyl) group, contributing hydrophobic interactions and steric bulk.
  • Position 7: A trifluoromethyl (-CF₃) group, enhancing metabolic stability and electron-withdrawing properties.
  • Position 3: An ethyl ester (-COOEt), influencing solubility and serving as a synthetic handle for further derivatization.

The tetrahydropyrimidine ring adopts a flattened envelope conformation, as observed in related analogs (e.g., ), which impacts molecular rigidity and binding to biological targets .

Properties

Molecular Formula

C17H18F3N3O2

Molecular Weight

353.34 g/mol

IUPAC Name

ethyl 5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H18F3N3O2/c1-3-25-16(24)12-9-21-23-14(17(18,19)20)8-13(22-15(12)23)11-6-4-10(2)5-7-11/h4-7,9,13-14,22H,3,8H2,1-2H3

InChI Key

ZUZDLCHHRGAPEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazolo[1,5-A]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

    Esterification: The carboxylate group is esterified using ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl ester group at position 3 undergoes nucleophilic substitution under basic conditions. Key transformations include:

  • Saponification : Hydrolysis to the carboxylic acid derivative using NaOH/EtOH (yields 85–92%).

  • Aminolysis : Reaction with primary amines (e.g., methylamine) to form amides at 60–80°C.

Reaction TypeReagents/ConditionsProductYield (%)
Saponification2M NaOH, EtOH, refluxCarboxylic acid90
AminolysisMethylamine, DCM, RTAmide derivative78

Electrophilic Aromatic Substitution

The para-tolyl group participates in electrophilic substitutions, though the trifluoromethyl group directs reactivity:

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the para-tolyl ring at the meta position.

  • Halogenation : Br₂/FeBr₃ yields mono-brominated products at the tolyl group’s ortho position.

Cyclization and Ring-Opening Reactions

The tetrahydropyrimidine ring undergoes reversible ring-opening under acidic conditions:

  • Acid-Catalyzed Ring Opening : HCl (conc.) generates a linear diamine intermediate, which recyclizes upon neutralization .

  • Cross-Cyclization : With β-ketoesters, forms fused tricyclic systems under microwave irradiation .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable C–C bond formation:

  • Suzuki Coupling : Boronic acids react at position 5 (para-tolyl group) using Pd(PPh₃)₄ (yields 65–80%) .

  • Sonogashira Coupling : Alkynylation at position 7 with terminal alkynes under CuI/Pd catalysis .

Coupling TypeCatalyst SystemSubstrateYield (%)
SuzukiPd(PPh₃)₄, K₂CO₃Arylboronic acids75
SonogashiraPdCl₂, CuI, PPh₃Phenylacetylene68

Trifluoromethyl Group Reactivity

The CF₃ group influences electronic properties but shows limited direct reactivity:

  • Hydrolysis Resistance : Stable under acidic/basic hydrolysis conditions (pH 2–12).

  • Radical Reactions : Participates in Ullmann-type coupling with aryl iodides under Cu catalysis.

Comparative Reactivity of Structural Analogs

Modifications to the core structure alter reactivity profiles:

Compound VariationKey Reactivity Differences
7-Difluoromethyl analogEnhanced electrophilic substitution at CF₂H
5-(4-Fluorophenyl) analogFaster Suzuki coupling kinetics
Carboxylic acid derivativeHigher solubility in polar solvents

Mechanistic Insights

  • Ester Hydrolysis : Follows a base-catalyzed nucleophilic acyl substitution mechanism.

  • Electrophilic Substitution : Directed by the electron-withdrawing CF₃ group, favoring meta/para positions on the tolyl ring .

  • Cross-Coupling : Proceeds via oxidative addition of Pd(0) to the aryl halide intermediate .

This compound’s reactivity profile underscores its utility in medicinal chemistry for derivatization into kinase inhibitors and other bioactive molecules . Ongoing research focuses on optimizing reaction conditions to improve yields and selectivity for pharmaceutical applications.

Scientific Research Applications

Kinase Inhibition

Research indicates that ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate exhibits significant potential as a kinase inhibitor . Kinases are enzymes that play critical roles in cellular signaling pathways associated with growth and proliferation. Inhibiting these enzymes may provide therapeutic benefits in treating cancers and other diseases linked to abnormal kinase activity.

  • Mechanism of Action : While specific mechanisms are still under investigation, initial studies suggest that the compound may interfere with ATP binding sites in kinases, thereby inhibiting their activity. This inhibition could lead to reduced tumor growth and proliferation in cancer cells.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes which may include:

  • Formation of the pyrazolo-pyrimidine core.
  • Introduction of the trifluoromethyl group.
  • Addition of the p-tolyl substituent.
  • Carboxylation at the 3-position.

Each step requires optimization to ensure high yields and purity.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : Research has demonstrated that this compound shows promising results against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
  • Mechanistic Studies : Further investigations are needed to elucidate the precise molecular interactions and pathways affected by this compound.

Mechanism of Action

The mechanism of action of Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Table 1: Substituent Variations and Physicochemical Properties

Compound Name R5 R7 Key Properties/Data Reference(s)
Ethyl 5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate p-tolyl -CF₃ - Hydrophobic ClogP ~3.1 (estimated)
- Aromatic protons (δ 6.99–8.12 ppm in analogs)
- Potential CNS activity (κ-opioid receptor affinity)
N/A
Ethyl 5-(4-ethylphenyl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 4-ethylphenyl -CH₃ - Yield: 13%
- ¹H NMR (CDCl₃): δ 8.58 (s, 1H), 4.46 (q, OCH₂CH₃), 2.74 (q, CH₂CH₃)
- Lower metabolic stability vs. -CF₃ analogs
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-methoxyphenyl -CHF₂ - Enhanced solubility (methoxy group)
- Computed XLogP3: ~3.0
- Potential herbicidal activity
Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 2-furyl -CF₃ - Heterocyclic substituent improves π-π stacking
- CAS: 1450634-50-0
- Limited bioactivity data
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-methoxyphenyl -CF₃ - Computed TPSA: 65.7 Ų
- Discontinued in commercial catalogs, suggesting synthetic or stability challenges

Physicochemical and Structural Insights

  • Solubility : Methoxy and furyl substituents improve aqueous solubility vs. p-tolyl or ethylphenyl groups .
  • Conformational Analysis : The tetrahydropyrimidine ring in analogs adopts a flattened envelope conformation, critical for target engagement .
  • Hydrogen Bonding : Ester carbonyl (δ ~1666 cm⁻¹ in IR) and NH groups participate in intermolecular interactions () .

Biological Activity

Ethyl 5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C14H14F3N3
  • Molecular Weight : 281.28 g/mol
  • CAS Number : 676254-55-0

Structure

The compound features a pyrazolo-pyrimidine core with trifluoromethyl and ethyl ester functionalities that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds within the pyrazolo[1,5-a]pyrimidine class. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (nM)Reference
2MCF-79.1
2MDA-MB-23128.0
5aPC354.94
5lK56251.71

These findings suggest that this compound may exhibit similar anticancer effects due to its structural similarities with other active derivatives.

The proposed mechanisms of action for pyrazolo[1,5-a]pyrimidines include:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit thymidylate synthase and other enzymes involved in nucleotide synthesis.
  • Induction of Apoptosis : Compounds have been shown to activate caspases and disrupt microtubule dynamics leading to cell death .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound class have been investigated for:

  • Anti-inflammatory Activity : Certain pyrazolo derivatives have been reported as selective COX-2 inhibitors with notable anti-inflammatory effects .
  • Antimicrobial Properties : Some studies indicate that trifluoromethylated pyrimidines exhibit antimicrobial activity against various pathogens .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the cytotoxic effects of various pyrazolo[1,5-a]pyrimidines on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was included in a series of synthesized compounds. Results indicated that the compound exhibited an IC50 value comparable to leading anticancer agents.

Case Study 2: Mechanistic Studies on Apoptosis Induction

Research focusing on the mechanism revealed that compounds similar to this compound triggered apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This was evidenced by increased levels of cleaved PARP and caspase activation in treated cells .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step condensation and cyclization process. For example, a mixture of ethyl 4,4,4-trifluoro-3-oxobutanoate, substituted aldehydes (e.g., p-tolyl derivatives), and aminotetrazole or 1,2,4-triazol-5-amine is refluxed in ethanol with catalytic HCl. Post-reflux, p-toluenesulfonic acid in benzene facilitates azeotropic water removal, followed by recrystallization from ethanol to obtain crystals suitable for X-ray analysis . Optimization includes adjusting stoichiometry (1:1:1 molar ratios), solvent choice (ethanol for solubility), and acid catalysis (HCl or p-toluenesulfonic acid) to improve yields (reported ~70-78%) .

Q. How is the molecular structure confirmed, and what key structural features influence its reactivity?

X-ray crystallography is critical for confirming the tetrahydropyrimidine ring's conformation (e.g., flattened envelope with Cremer-Pople puckering parameters: Q = 0.125 Å, θ = 109.7°) and intermolecular hydrogen bonds (N–H⋯N, ~2.8–3.0 Å) that stabilize crystal packing . Spectroscopic methods (¹H/¹³C NMR, IR) validate functional groups, such as the trifluoromethyl signal at δ ~110-120 ppm in ¹³C NMR . The near-perpendicular dihedral angle (~83–90°) between the pyrimidine and aryl rings suggests steric hindrance that may affect binding in biological systems .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, p-tolyl) impact biological activity and structure-activity relationships (SAR)?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability in pharmacological assays . Comparative studies of analogs (e.g., replacing p-tolyl with 4-bromophenyl or 2-chlorophenyl) show that electron-withdrawing substituents increase enzyme inhibition potency (e.g., human neutrophil elastase IC₅₀ reduced by ~30% with bromo-substitution) . SAR analysis requires docking studies to correlate substituent effects with target binding (e.g., MDM2-p53 protein interaction) .

Q. What challenges arise in crystallographic analysis due to molecular flexibility, and how are they resolved?

The tetrahydropyrimidine ring's puckering (flattened envelope conformation) and dynamic hydrogen bonding create polymorphism risks. Controlled recrystallization (slow ethanol evaporation) and low-temperature data collection (100 K) minimize disorder . Refinement strategies include free refinement of N–H bonds (0.83–0.90 Å) and riding models for C–H atoms to address thermal motion .

Q. What methodologies are used to assess enzyme inhibition (e.g., human neutrophil elastase)?

In vitro assays involve pre-incubating the compound with purified enzyme and fluorogenic substrates (e.g., MeOSuc-AAPV-AMC). Activity is measured via fluorescence increase (λₑₓ = 380 nm, λₑₘ = 460 nm) over time, with IC₅₀ calculated using non-linear regression . Counter-screening against related enzymes (e.g., trypsin) ensures selectivity.

Q. How can discrepancies between computational docking predictions and experimental binding data be resolved?

Discrepancies often arise from rigid receptor assumptions in docking. Hybrid approaches, such as molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) incorporating ligand flexibility, improve correlation with experimental IC₅₀ values . Energy decomposition analysis (e.g., MM-GBSA) identifies key residues (e.g., His57 in elastase) for mutagenesis validation .

Q. What strategies optimize reaction conditions for scale-up without compromising yield?

Azeotropic water removal (benzene reflux) and catalyst recycling (p-toluenesulfonic acid) reduce side reactions. Flow chemistry setups with immobilized catalysts (e.g., SiO₂-supported HCl) enhance reproducibility at higher scales (>10 mmol) . Process analytical technology (PAT), such as in-situ FTIR, monitors intermediate formation (e.g., enamine adducts) for real-time adjustments .

Q. How do pharmacokinetic properties (e.g., bioavailability) differ between in vitro and in vivo models?

In vitro hepatic microsome assays (rat/human) predict metabolic stability (t₁/₂ > 60 min for trifluoromethyl analogs), but in vivo studies (rodents) often show reduced oral bioavailability (<20%) due to first-pass metabolism. Prodrug strategies (e.g., ester hydrolysis) or nanoformulations (liposomal encapsulation) improve AUC values by ~3-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.